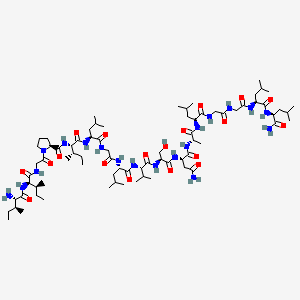
ROS inducer 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROS inducer 3: is a potent compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. excessive ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in the public domain .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: ROS inducer 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and its ability to induce ROS production .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the ability to induce ROS production .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ROS inducer 3 is used as a tool to study oxidative stress and its effects on various chemical processes. It helps researchers understand the mechanisms of oxidation and reduction reactions and their impact on different chemical systems .
Biology: In biological research, this compound is employed to investigate the role of ROS in cellular signaling, apoptosis, and other physiological processes. It is particularly useful in studying the effects of oxidative stress on cell function and survival .
Medicine: In medicine, this compound has potential applications in cancer therapy. By inducing ROS production, it can selectively target cancer cells, which are more susceptible to oxidative stress compared to normal cells. This makes it a promising candidate for developing new anticancer treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS production. It is also utilized in the formulation of antimicrobial agents and other products that benefit from its oxidative properties .
Mecanismo De Acción
ROS inducer 3 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include the mitochondrial respiratory chain, where ROS are primarily generated. By disrupting the balance between ROS production and elimination, this compound leads to oxidative stress, which can trigger various cellular responses such as apoptosis, autophagy, and necrosis .
Comparación Con Compuestos Similares
Piplartine (PPT): A naturally occurring product known for its cytotoxic properties and ability to induce ROS production.
Furoxan: A class of compounds that act as nitric oxide donors and ROS inducers.
Uniqueness of ROS inducer 3: this compound is unique in its robust in vitro bioactivity, demonstrated by its effective concentration (EC50) of 2.86 μg/mL. It exhibits significant protective activity against certain bacterial pathogens and shows promise as a bactericidal agent for research into challenging plant bacterial diseases .
By comparing this compound with similar compounds, it is evident that its unique properties and high bioactivity make it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22F3N3O |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one |
InChI |
InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2 |
Clave InChI |
AMYQCXSWKUDWKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)





![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)

![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)

